molecular formula C6H9ClN2O2 B578120 3-(1H-imidazol-2-yl)propanoic acid hydrochloride CAS No. 1208078-18-5

3-(1H-imidazol-2-yl)propanoic acid hydrochloride

Cat. No. B578120
M. Wt: 176.6
InChI Key: FNFOMFMVOHBKHO-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-2-yl)propanoic acid hydrochloride is a compound with the molecular formula C6H9ClN2O2 . It is a type of imidazolyl carboxylic acid .


Synthesis Analysis

There are several methods to synthesize this compound. For instance, one method involves the reaction of 3-bromopropionic acid with imidazole to give 3-(1H-imidazol-1-yl)propionic acid. Another method involves the synthesis of conjugates of 18β-glycyrrhetinic acid derivatives with 3-(1H-benzo[d]imidazol-2-yl)propanoic acid .


Molecular Structure Analysis

The molecular structure of this compound includes a six-membered ring with two nitrogen atoms, a propanoic acid group, and a hydrochloride group . The molecular weight is 176.6 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 176.6 g/mol . It is a hydrochloride salt, which suggests that it is likely to be soluble in water .

Scientific Research Applications

  • Crystal Structure and Coordination Geometry : Okabe and Adachi (1999) studied the crystal structure of (S)-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid hydrate, highlighting the molecule's zwitterionic structure and intermolecular hydrogen bonds, which are relevant for understanding molecular interactions in crystallography and material sciences (Okabe & Adachi, 1999).

  • Corrosion Inhibition : Srivastava et al. (2017) synthesized amino acids based corrosion inhibitors, including imidazolium derivatives, demonstrating their effectiveness in protecting metals from corrosion. This has implications in material science and industrial applications (Srivastava et al., 2017).

  • Ligand Design in Coordination Chemistry : Another study by Okabe and Adachi (1999) on Bis[2-hydroxy-3-(1H-imidazol-4-yl)propionato]cobalt(II) discusses the coordination geometry of cobalt ions with imidazole-based ligands. This is significant in the field of coordination chemistry and material science (Okabe & Adachi, 1999).

  • Organic Synthesis and Transformation : Jasiński et al. (2008) explored the synthesis and transformation of 1H-imidazole 3-oxides derived from amino acid esters, which is relevant for developing new organic synthesis methodologies (Jasiński et al., 2008).

  • Antioxidant Prodrugs Synthesis : Hattan et al. (2013) described the synthesis of 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid, a mitochondria-targeted prodrug of the antioxidant methimazole. This has pharmaceutical implications in the development of new drugs (Hattan et al., 2013).

  • Cancer Therapeutics : Li et al. (2017) synthesized conjugates of 18β-glycyrrhetinic acid derivatives with 3-(1H-benzo[d]imidazol-2-yl)propanoic acid as Pin1 inhibitors, showing potential in cancer therapeutics, particularly against prostate cancer (Li et al., 2017).

  • Radiopharmaceuticals : Makris et al. (2012) discussed the synthesis of rhenium(I) and technetium(I) tricarbonyl complexes with imidazole-based ligands for potential use in developing targeted radiopharmaceuticals (Makris et al., 2012).

Safety And Hazards

This compound may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, such as its inhibitory activity against Pin1 . Additionally, more research could be done to better understand its chemical properties and potential uses.

properties

IUPAC Name

3-(1H-imidazol-2-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c9-6(10)2-1-5-7-3-4-8-5;/h3-4H,1-2H2,(H,7,8)(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFOMFMVOHBKHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679260
Record name 3-(1H-Imidazol-2-yl)propanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-imidazol-2-yl)propanoic acid hydrochloride

CAS RN

1208078-18-5
Record name 3-(1H-Imidazol-2-yl)propanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-imidazol-2-yl)propanoic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
S Hack, B Wörlein, G Höfner, J Pabel… - European journal of …, 2011 - Elsevier
A new series of potential GABA uptake inhibitors starting from of 1H-imidazol-4-ylacetic acid with the carboxylic acid side chain originating from different positions and varying in length …
Number of citations: 35 www.sciencedirect.com
P Kowalczyk, K Kulig - Current medicinal chemistry, 2014 - ingentaconnect.com
4-Aminobutyric acid is an inhibitory neurotransmitter involved in the control of neuronal activity in the mammalian central nervous system. There is considerable direct and indirect …
Number of citations: 24 www.ingentaconnect.com

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